Fluindione

Vue d'ensemble

Description

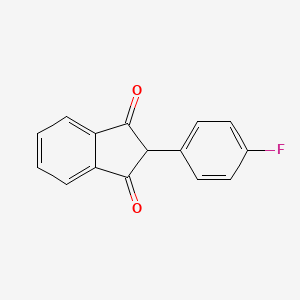

La fluindione est un composé synthétique classé comme antagoniste de la vitamine K. Elle est principalement utilisée comme anticoagulant pour prévenir et traiter les caillots sanguins dans des affections telles que la thrombose veineuse, l’embolie pulmonaire et la fibrillation auriculaire . La formule chimique de la this compound est C15H9FO2 et sa masse moléculaire est de 240,233 g/mol .

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Fluindione exhibits a long half-life, which contributes to its effectiveness as an anticoagulant. Studies have shown that this compound is rapidly absorbed, with an average time to peak concentration (Tmax) of approximately 2 hours and an elimination half-life of about 35 hours . The pharmacodynamic effects are primarily measured through the International Normalized Ratio (INR), which indicates the anticoagulant effect of the drug.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Tmax | 2.0 hours (range 0.5–6.0) |

| Elimination Half-Life | 35 hours |

| Volume of Distribution | 37 L |

| Clearance | 0.49 L/hr |

The variability in pharmacokinetics can lead to significant interindividual differences in drug response, requiring careful monitoring and dose adjustments .

Clinical Applications

This compound is primarily indicated for:

- Prevention of Deep Vein Thrombosis (DVT) : It is used to prevent blood clots in patients at risk due to surgery or prolonged immobility.

- Treatment of Pulmonary Embolism : this compound is effective in managing acute pulmonary embolism cases.

- Atrial Fibrillation Management : It reduces the risk of stroke in patients with non-valvular atrial fibrillation by preventing thrombus formation.

Case Studies and Research Findings

- Observational Studies : The PREPA study highlighted significant variability in both pharmacokinetics and pharmacodynamics among patients treated with this compound. This variability necessitated individualized dosing strategies to achieve optimal INR levels .

- Population Analysis : A study involving 49 patients demonstrated that multiple doses of this compound resulted in measurable changes in clotting factors and INR levels over time. The findings emphasized the need for ongoing monitoring to adjust dosages appropriately .

- Comparative Studies : Research comparing this compound with other anticoagulants like warfarin indicated that this compound may offer advantages in terms of stability and predictability of INR levels, particularly in elderly populations .

Mécanisme D'action

La fluindione exerce ses effets anticoagulants en inhibant l’enzyme époxyde réductase de la vitamine K. Cette inhibition empêche le recyclage de la vitamine K, qui est essentielle à la synthèse des facteurs de coagulation actifs II, VII, IX et X. Par conséquent, la production de ces facteurs de coagulation est réduite, ce qui conduit à une diminution de la coagulation sanguine .

Composés similaires :

Warfarine : Un autre antagoniste de la vitamine K avec un mécanisme d’action similaire mais une structure chimique différente.

Phénindione : Un composé ayant des propriétés anticoagulantes similaires mais qui diffère par sa composition chimique.

Acenocoumarol : Un autre anticoagulant ayant un mécanisme similaire mais des propriétés pharmacocinétiques différentes

Singularité de la this compound : La this compound est unique en raison de sa structure chimique spécifique, qui comprend un groupe fluorophényle et une portion indandione. Cette structure contribue à ses propriétés pharmacocinétiques et pharmacodynamiques distinctes, ce qui en fait une alternative précieuse aux autres anticoagulants .

Analyse Biochimique

Biochemical Properties

Fluindione plays a significant role in biochemical reactions. It inhibits platelet and fibrin deposition and prevents β-thromboglobulin release and thrombin-antithrombin complex formation . The compound interacts with various enzymes and proteins, affecting their function and the overall biochemical reactions in the body .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the treatment of blood coagulation disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La fluindione peut être synthétisée par un processus en plusieurs étapes impliquant la réaction du 4-fluorobenzaldéhyde avec l’anhydride phtalique pour former la 4-fluorobenzylidène phtalide. Cet intermédiaire est ensuite cyclisé pour produire de la this compound .

Méthodes de production industrielle : La production industrielle de this compound implique des voies synthétiques similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent une chromatographie liquide haute performance (CLHP) pour la purification .

Types de réactions :

Oxydation : La this compound peut subir des réactions d’oxydation, en particulier au niveau de la portion indandione.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle de la this compound.

Substitution : La this compound peut participer à des réactions de substitution, en particulier au niveau du cycle fluorophényle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactions d’halogénation et de nitration peuvent être effectuées en utilisant des réactifs comme le chlore et l’acide nitrique.

Principaux produits formés :

Oxydation : Dérivés oxydés de la this compound.

Réduction : Formes réduites de la this compound avec des groupes carbonyle modifiés.

Substitution : Dérivés de la this compound substitués avec différents groupes fonctionnels sur le cycle fluorophényle.

Comparaison Avec Des Composés Similaires

Warfarin: Another vitamin K antagonist with a similar mechanism of action but different chemical structure.

Phenindione: A compound with similar anticoagulant properties but differing in its chemical composition.

Acenocoumarol: Another anticoagulant with a similar mechanism but different pharmacokinetic properties

Uniqueness of Fluindione: this compound is unique due to its specific chemical structure, which includes a fluorophenyl group and an indandione moiety. This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable alternative to other anticoagulants .

Activité Biologique

Fluindione is an oral anticoagulant belonging to the indanedione class, primarily used in France and Luxembourg for the prevention and treatment of thromboembolic disorders. As a vitamin K antagonist, it works by inhibiting the vitamin K epoxide reductase (VKOR), thereby reducing the synthesis of vitamin K-dependent clotting factors. This article explores the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, adverse effects, and case studies.

Pharmacokinetics

This compound exhibits a monocompartmental pharmacokinetic profile characterized by rapid absorption and a relatively long elimination half-life.

- Absorption : After oral administration, this compound reaches peak plasma concentrations (Tmax) within approximately 2 hours (range: 0.5–6 hours) .

- Half-life : The elimination half-life averages around 35 hours (SD 6.5 hours) .

- Volume of Distribution (V) : Studies indicate that this compound has an apparent volume of distribution of approximately 37 L, with interindividual variability noted .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Tmax | 2.0 hours (range: 0.5-6.0 hours) |

| Elimination Half-life | 35 hours |

| Volume of Distribution | 37 L |

Pharmacodynamics

This compound functions as a competitive inhibitor of VKOR, similar to other vitamin K antagonists like warfarin and phenprocoumon. Its efficacy is measured by the International Normalized Ratio (INR), which reflects the anticoagulation effect.

- Efficacy : In clinical settings, this compound's INR target range is typically between 2.0 and 3.0 for effective anticoagulation .

- Variability : The pharmacodynamic response can vary significantly among individuals due to factors such as age, weight, and concurrent medications .

Case Study Analysis

A study examining this compound-induced Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) reported 36 cases from the French pharmacovigilance database. Key findings include:

- Demographics : Affected individuals were predominantly elderly (mean age 65 years), with both genders represented (17 women and 19 men) .

- Organ Involvement : The kidneys and liver were most frequently affected, with serious outcomes in most cases.

- Recovery : Most patients recovered after discontinuation of this compound; however, DRESS was life-threatening in five cases .

Adverse Effects

This compound is associated with various immuno-allergic reactions, including:

- Hepatitis

- Fever

- Interstitial Nephritis

- DRESS Syndrome

Table 2: Reported Adverse Effects of this compound

| Adverse Effect | Frequency |

|---|---|

| Hepatitis | Common |

| Fever | Common |

| Interstitial Nephritis | Common |

| DRESS Syndrome | Rare |

Propriétés

IUPAC Name |

2-(4-fluorophenyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASXCEITKQITLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046211 | |

| Record name | Fluindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-56-2 | |

| Record name | Fluindione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluindione [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluindione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUINDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ35YMS20Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.